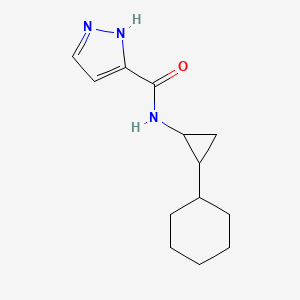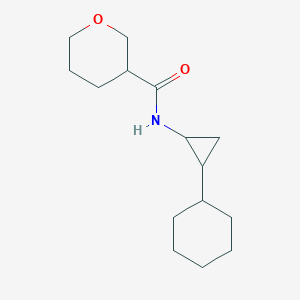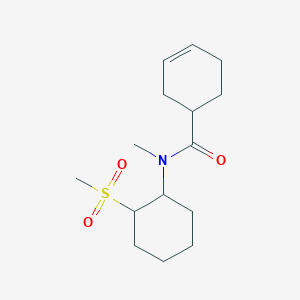
N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
科学的研究の応用
N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide has been widely used in scientific research as a tool to study the role of the NMDA receptor in various physiological and pathological processes. N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide is commonly used to block the NMDA receptor in animal models of neurological disorders such as stroke, traumatic brain injury, and epilepsy. N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide has also been used to investigate the role of the NMDA receptor in learning and memory processes and synaptic plasticity.
作用機序
N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide is a selective antagonist of the NMDA receptor, which means that it binds to the receptor and prevents the activation of the receptor by glutamate. Glutamate is the primary neurotransmitter that activates the NMDA receptor, and the activation of the receptor is essential for synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide can alter the balance of excitatory and inhibitory neurotransmission, which can have profound effects on neuronal function.
Biochemical and physiological effects:
N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal models, N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide has been shown to reduce the severity of neurological damage caused by stroke and traumatic brain injury. N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide has also been shown to have anti-epileptic properties and can reduce the frequency and severity of seizures. In addition, N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide has been shown to impair learning and memory processes, suggesting that the NMDA receptor plays a crucial role in these processes.
実験室実験の利点と制限
One of the main advantages of using N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide in lab experiments is its selectivity for the NMDA receptor. This allows researchers to specifically target the NMDA receptor and study its role in various physiological and pathological processes. However, one limitation of using N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide is that it is not a perfect antagonist and can have off-target effects. In addition, N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide has a relatively short half-life, which can make it difficult to study long-term effects.
将来の方向性
There are many potential future directions for research on N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide and the NMDA receptor. One area of interest is the role of the NMDA receptor in psychiatric disorders such as schizophrenia and depression. Another area of interest is the development of more selective NMDA receptor antagonists that can be used therapeutically. Finally, there is growing interest in the use of NMDA receptor antagonists as a treatment for chronic pain, and N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide may have potential in this area as well.
Conclusion:
In conclusion, N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide is a synthetic compound that has been widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide is a selective antagonist of the NMDA receptor and has been shown to have a variety of biochemical and physiological effects. While there are limitations to using N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide in lab experiments, it remains a valuable tool for researchers studying the NMDA receptor and its role in neuronal function.
合成法
The synthesis of N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide involves a multi-step process that starts with the reaction of cyclohexylmagnesium bromide with cyclopropylcarboxaldehyde. This reaction yields the intermediate cyclohexylcyclopropylcarbinol, which is then treated with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1H-pyrazole-5-amine to yield N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide.
特性
IUPAC Name |
N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c17-13(11-6-7-14-16-11)15-12-8-10(12)9-4-2-1-3-5-9/h6-7,9-10,12H,1-5,8H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKXLFHVBLQOGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC2NC(=O)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-ethoxyspiro[3.3]heptan-1-yl)-2-(2-oxo-1H-quinolin-3-yl)acetamide](/img/structure/B7592544.png)
![2-N-[3-(4-methoxyphenyl)butyl]thiophene-2,4-dicarboxamide](/img/structure/B7592550.png)
![(3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone](/img/structure/B7592557.png)



![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(2-methylpyrazol-3-yl)methanone](/img/structure/B7592572.png)
![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-2-methylpyridazin-3-one](/img/structure/B7592577.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(6-methoxypyridazin-3-yl)methanone](/img/structure/B7592578.png)
![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-2-ethylpyridazin-3-one](/img/structure/B7592585.png)
![1-[4-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B7592593.png)


